![molecular formula C19H15F2N5OS B2883244 N-(4,6-二氟苯并[d]噻唑-2-基)-1,5-二甲基-N-(吡啶-2-基甲基)-1H-吡唑-3-甲酰胺 CAS No. 1013771-64-6](/img/structure/B2883244.png)

N-(4,6-二氟苯并[d]噻唑-2-基)-1,5-二甲基-N-(吡啶-2-基甲基)-1H-吡唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

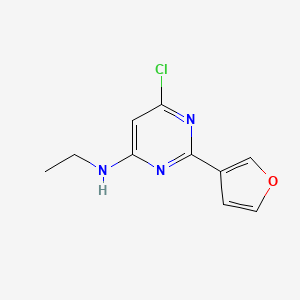

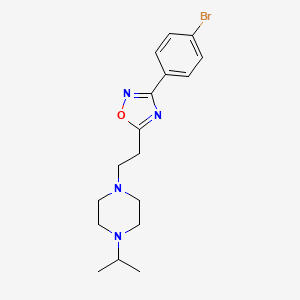

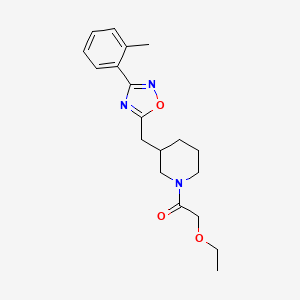

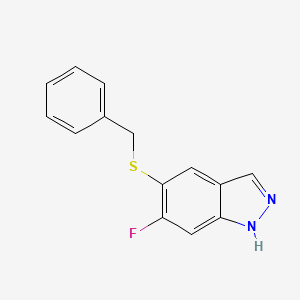

Synthesis Analysis

The synthesis of similar compounds involves various steps. For instance, a reaction involving dry ethanol, KSCN, HCl, and reflux at 60°C for 1-2 hours can yield 80-90% of the product . Another step involves bromine in glacial acetic acid, refluxed for 2-3 hours, yielding 80-85% . Further steps involve TBTU, 2,6-lutidine, dry DCM, and stirring at room temperature for 10 hours .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR have been used to analyze the hydrogen and carbon atoms in the molecule . Infrared spectroscopy (IR) has been used to analyze the functional groups present in the molecule .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the replacement of the NH2 group with a substituted phenyl ring led to an evident increase in antibacterial activity of the synthesized thiazole derivatives against S. aureus and E. coli .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular weight of a similar compound is 395.43. The compound is solid at room temperature .科学研究应用

抗菌和抗结核药物

与N-(4,6-二氟苯并[d]噻唑-2-基)-1,5-二甲基-N-(吡啶-2-基甲基)-1H-吡唑-3-甲酰胺结构相关的化合物已显示出有前景的抗菌活性。例如,含苯并[d]噻唑和吡唑单元的类似物已被设计、合成并测试了其对金黄色葡萄球菌和枯草芽孢杆菌等细菌菌株的功效。这表明在开发新的抗菌剂方面具有潜在的应用(Palkar et al., 2017)。此外,噻唑-氨基哌啶杂化类似物已被评估其对结核分枝杆菌的活性,表明在抗结核药物开发中具有潜力(Jeankumar et al., 2013)。

荧光材料和光电应用

感兴趣的化合物中存在的结构基序也存在于具有强荧光特性和光电应用潜力的材料中。例如,噻唑噻唑荧光团表现出强荧光和可逆电致变色,使其成为多功能光电器件、电子转移传感和其他光化学应用的理想选择(Woodward et al., 2017)。

先进材料研究

此外,与查询化合物类似,含有吡啶和砜部分的化合物已被用于新型可溶性氟化聚酰胺的合成。这些材料表现出高热稳定性、透明性和机械强度,同时介电常数低,使其适用于包括电子在内的各种先进材料应用(Liu et al., 2013)。

环境修复

另一个应用领域是环境修复,在该领域中,相关化合物已被用于去除工业废物中的重金属。基于噻唑基吡啶衍生物的新型磁性纳米吸附剂已显示出吸附Zn^2+和Cd^2+等金属离子的高效率,表明它们在清洁工业废水方面具有潜力(Zargoosh et al., 2015)。

作用机制

The mechanism of action of similar compounds has been studied. For instance, a novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been found to be highly potent and selective inhibitors of CDK4 and CDK6 . These kinases regulate entry into the S phase of the cell cycle and are validated targets for anticancer drug discovery .

未来方向

属性

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F2N5OS/c1-11-7-15(24-25(11)2)18(27)26(10-13-5-3-4-6-22-13)19-23-17-14(21)8-12(20)9-16(17)28-19/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLWJGZFQFABGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F2N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2883165.png)

![N-(4-bromophenyl)-2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2883166.png)

![2,6-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2883167.png)

![5-[4-(4-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2883170.png)

![4-(Phenylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2883171.png)

![1-[(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-3,3-dimethylbutan-1-one;hydrochloride](/img/structure/B2883178.png)

![5-[2-(3-Methylphenyl)diazenyl]-2-(2-pyridinyl)-4-(2-thienyl)pyrimidine](/img/structure/B2883179.png)

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,4-dioxo-3H-phthalazin-2-yl)acetate](/img/structure/B2883181.png)

![N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-6-chloro-N-methylpyridine-3-carboxamide](/img/structure/B2883183.png)